Methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxyphenylhydrazine with methyl 2-formylbenzoate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyridazine ring. The final product is obtained after purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can be compared with other similar compounds such as:
METHYL 4-[(E)-(2-(4-ETHOXYPHENYL)-6-OXO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5(6H)-YLIDENE)METHYL]BENZOATE: This compound has a similar core structure but includes a thiazole ring, which may confer different biological activities and chemical properties.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: This compound, synthesized via Schiff bases reduction, shares some structural similarities but differs in its functional groups and overall reactivity.
Properties
Molecular Formula |
C21H19N3O5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O5/c1-3-29-15-10-8-14(9-11-15)24-13-12-18(25)19(23-24)20(26)22-17-7-5-4-6-16(17)21(27)28-2/h4-13H,3H2,1-2H3,(H,22,26) |
InChI Key |
CHTDZFSIBIURGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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